4-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are commonly used in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group and a pyridinyl group, which contribute to its herbicidal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions.
Coupling with the pyridinyl group: The intermediate is then reacted with 3-methyl-2-pyridinecarboxylic acid or its derivatives in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
4-(2,4-Dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide has several scientific research applications, including:
Agricultural Chemistry: Used as a herbicide to control broadleaf weeds in crops.
Biological Studies: Investigated for its effects on plant physiology and biochemistry.
Medicinal Chemistry:
Environmental Science: Studied for its environmental impact and degradation pathways.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets in plants. It disrupts the normal growth processes by mimicking plant hormones, leading to uncontrolled growth and eventual death of the weed. The exact molecular pathways and targets may vary depending on the specific plant species.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative used as a herbicide.
Uniqueness
4-(2,4-Dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide is unique due to its specific combination of the dichlorophenoxy and pyridinyl groups, which may confer distinct herbicidal properties and selectivity compared to other phenoxy herbicides.
Properties
Molecular Formula |
C16H16Cl2N2O2 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-4-2-8-19-16(11)20-15(21)5-3-9-22-14-7-6-12(17)10-13(14)18/h2,4,6-8,10H,3,5,9H2,1H3,(H,19,20,21) |
InChI Key |
AFXMJNAWLGALTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.